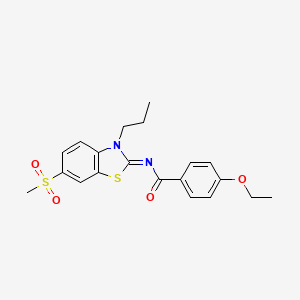

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione

Overview

Description

Synthesis Analysis

Isoindolines, including “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione”, can be synthesized using simple heating and relatively quick solventless reactions . The synthesis involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The InChI key for this compound is YLHCMDNAKVPTIO-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” include intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions result in the formation of three new C–C bonds and two new C aryl –O bonds .Physical And Chemical Properties Analysis

“2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” is a solid compound . Its IR spectra exhibited an amine group between 3135–3365 cm –1 and sharply carbonyl at 1706 and 1730 cm –1 .Scientific Research Applications

- Researchers have explored the use of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione derivatives in drug development. These compounds exhibit diverse chemical reactivity, making them valuable building blocks for novel pharmaceutical agents .

- The synthesis of isoindoline-1,3-dione derivatives has been a subject of substantial interest, with various methods employed to access these intriguing heterocyclic compounds. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

- Isoindoline-1,3-dione derivatives have potential applications as herbicides and pesticides due to their chemical properties. Researchers have investigated their effectiveness in controlling unwanted plant growth and pests .

- The isoindoline-1,3-dione framework can serve as a platform for developing colorants and dyes. These compounds may find use in textiles, paints, and other industries where vibrant colors are desired .

- Incorporating isoindoline-1,3-dione derivatives into polymers can enhance their properties. These compounds may act as stabilizers, UV absorbers, or cross-linking agents, contributing to improved material performance .

- Isoindoline-1,3-diones participate in diverse organic transformations. Researchers have explored innovative methodologies to efficiently construct these compounds with various substitution patterns .

- Notably, SiO2-tpy-Nb-catalyzed reactions have been employed to synthesize isoindolines-1,3-diones from o-phthalic acids or anhydrides with amines, yielding moderate to excellent yields .

- The isoindoline-1,3-dione core can be modified to create photochromic materials. These compounds undergo reversible color changes upon exposure to light, making them useful in optical devices, sensors, and displays .

Pharmaceutical Synthesis

Herbicides and Pesticides

Colorants and Dyes

Polymer Additives

Organic Synthesis

Photochromic Materials

Mechanism of Action

Target of Action

The primary targets of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione are the human dopamine receptors D2 and D3 . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.

Mode of Action

The compound interacts with the dopamine receptors, modulating their activity .

Biochemical Pathways

The compound’s interaction with dopamine receptors can affect various biochemical pathways. For instance, it has been suggested that isoindolines and isoindoline-1,3-dione derivatives can inhibit β-amyloid protein aggregation , which is implicated in Alzheimer’s disease.

Pharmacokinetics

In silico analysis suggests that isoindolines have good properties as ligands of the dopamine receptor d2

Result of Action

Safety and Hazards

The safety information for “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” indicates that it has some hazards associated with it. The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-(3-hydroxycyclohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDVWHNOYBREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-enamide](/img/structure/B2389512.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)

![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)

![11-Methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2389530.png)